

# An In-depth Technical Guide to Key Mycotoxins of the "B" Class

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Disclaimer: The term "Mytoxin B" is not a recognized standard classification for a specific mycotoxin. It is likely a generalized or colloquial reference to a number of significant mycotoxins that include "B" in their nomenclature. This guide provides detailed technical information on three of the most prominent and impactful of these: Aflatoxin B1, Fumonisin B1, and Ochratoxin B. This document is intended for researchers, scientists, and drug development professionals.

## **Aflatoxin B1 (AFB1)**

Aflatoxin B1 is a highly toxic and carcinogenic mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus. It is one of the most potent naturally occurring carcinogens and a frequent contaminant of staple crops such as corn, peanuts, and cottonseed.[1]

### **Chemical Structure and Physicochemical Properties**

AFB1 is a difuranceoumarin derivative.[2] Its structure consists of a coumarin nucleus fused to a bifuran ring system, with a pentenone ring.[2] This structure is responsible for its fluorescence under UV light, a property often utilized in its detection.[2]

Table 1: Physicochemical Properties of Aflatoxin B1



Property	Value	Reference(s)
Chemical Formula	C17H12O6	[3]
Molar Mass	312.27 g/mol	[4]
Appearance	Colorless to pale-yellow crystals or white powder	[4]
Melting Point	268-269 °C (decomposes)	[5]
Solubility	Slightly soluble in water (10-20 µg/mL); freely soluble in moderately polar organic solvents like chloroform and methanol.	[6]
UV Fluorescence	Blue	[5]
CAS Number	1162-65-8	[3]

## **Toxicity and Biological Effects**

Aflatoxin B1 is a potent hepatotoxin and is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[7] Its toxicity varies significantly across different animal species.

Table 2: Acute Toxicity (LD50) of Aflatoxin B1 in Various Species

Species	Route of Administration	LD <sub>50</sub> (mg/kg body weight)	Reference(s)
Male Rat	Oral	7.2	[8]
Female Rat	Oral	17.9	[8]
Rabbit	Oral	0.3	[9]
Duckling	Oral	0.3-0.6	[9]
Chick Embryo	-	0.03	[10]



## Experimental Protocol: Analysis of Aflatoxin B1 in Corn by HPLC-FLD

This protocol describes the determination of Aflatoxin B1 in corn samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following immunoaffinity column (IAC) cleanup.

#### 1.3.1 Sample Extraction

- Grind a representative corn sample to a fine powder (to pass a 20-mesh sieve).[11]
- Weigh 25 g of the ground sample and 2 g of sodium chloride into a high-speed blender jar.
  [12]
- Add 125 mL of an extraction solvent (methanol:water, 60:40, v/v).[12]
- Blend at high speed for 1 minute.[12]
- Filter the extract through a fluted filter paper and collect the filtrate.[13]
- 1.3.2 Immunoaffinity Column (IAC) Cleanup
- Dilute 10 mL of the filtered extract with 40 mL of Phosphate-Buffered Saline (PBS). Mix well.
  [2]
- Pass the diluted extract (e.g., 10 mL) through an Aflatoxin-specific immunoaffinity column at a slow, steady flow rate (1-2 drops/second).[13]
- Wash the column with 10 mL of distilled water twice to remove impurities.[13]
- Dry the column by passing air through it.
- Elute the aflatoxins from the column by slowly passing 1 mL of HPLC-grade methanol. Allow the methanol to remain in the column for 5 minutes before completing the elution. Repeat with a second 1 mL portion of methanol.[13]
- Collect the eluate and add 2 mL of water. Vortex for 1 minute and filter through a 0.45 μm PTFE filter into an HPLC vial.[13]



#### 1.3.3 HPLC-FLD Conditions

- HPLC System: Agilent 1260 Infinity system or equivalent.[12]
- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm).[14]
- Mobile Phase: Water/Methanol/Acetonitrile (e.g., 62:24:14, v/v/v) in isocratic mode.
- Flow Rate: 1.0 mL/min.[14]
- Injection Volume: 10 μL.[14]
- Post-Column Derivatization: Use a KOBRA® cell or photochemical reactor to enhance the fluorescence of AFB1.[12]
- Fluorescence Detector: Excitation wavelength of 360 nm and an emission wavelength of 430 nm.[14]
- Quantification: Compare the peak area of the sample to a standard calibration curve of known Aflatoxin B1 concentrations.

#### **Mechanism of Action: Disruption of the p53 Pathway**

The carcinogenicity of Aflatoxin B1 is primarily due to its metabolic activation in the liver by cytochrome P450 enzymes to form the highly reactive AFB1-8,9-epoxide.[1] This epoxide can bind to DNA, forming DNA adducts that can lead to genetic mutations. A key target is the TP53 tumor suppressor gene. AFB1 exposure is strongly associated with a specific G to T transversion mutation at codon 249 of the p53 gene, which impairs its tumor suppressor function, contributing to the development of hepatocellular carcinoma (HCC).[15][16][17][18]





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Caption: Aflatoxin B1 metabolic activation and p53 pathway disruption.

## **Fumonisin B1 (FB1)**

Fumonisin B1 is a mycotoxin produced predominantly by Fusarium verticillioides and Fusarium proliferatum, fungi that commonly infect corn worldwide.[15] FB1 is hepatotoxic and nephrotoxic in animals and is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.[19]

### **Chemical Structure and Physicochemical Properties**

Fumonisin B1 is a long-chain aminopolyol diesterified with two tricarballylic acid moieties.[17] [18] Its structure mimics that of sphingoid bases, which is key to its mechanism of toxicity.[20]

Table 3: Physicochemical Properties of Fumonisin B1



Property	Value	Reference(s)
Chemical Formula	C34H59NO15	[21]
Molar Mass	721.83 g/mol	[19]
Appearance	White hygroscopic powder	
Melting Point	Not well-defined (amorphous solid)	[22]
Solubility	Soluble in water, methanol, and acetonitrile-water mixtures.	
Stability	Stable in acetonitrile-water at 25°C; unstable in methanol at 25°C.	
CAS Number	116355-83-0	[21]

## **Toxicity and Biological Effects**

FB1's toxicity is linked to its disruption of sphingolipid metabolism. It is known to cause various species-specific diseases, including leukoencephalomalacia in horses and pulmonary edema in swine.

Table 4: Acute Toxicity (LD50) of Fumonisin B1 in Various Species

Species	Route of Administration	LD <sub>50</sub> (mg/kg body weight)	Reference(s)
Male Rat (Sprague- Dawley)	Oral	>100	-
Chick Embryo	-	0.115	-
Pig	Intravenous	0.2	-
Rabbit	Intravenous	0.25	-



## Experimental Protocol: Analysis of Fumonisin B1 in Corn by LC-MS/MS

This protocol outlines a method for the rapid determination of Fumonisin B1 in corn using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

#### 2.3.1 Sample Extraction

- Weigh 20 g of a pulverized corn sample into a suitable container.
- Add 100 mL of an extraction solvent (e.g., acetonitrile:methanol:water, 25:25:50, v/v/v or methanol:water, 3:1, v/v).[23][24]
- Homogenize at high speed for 2 minutes or use ultrasonic extraction.[4][23]
- Centrifuge the extract at ≥3000 g for 5 minutes or filter through glass fiber filter paper. [4][5]
- 2.3.2 Immunoaffinity Column (IAC) Cleanup (Optional but Recommended)
- Dilute 10 mL of the filtered extract with 20-40 mL of PBS.[2][4]
- Apply the diluted extract to a Fumonisin-specific IAC at a flow rate of 1-2 mL/min.[4]
- Wash the column with 15 mL of PBS or water.[4]
- Elute the fumonisins with 1-2 mL of methanol.[24]
- The eluate can be directly analyzed or evaporated to dryness and reconstituted in the initial mobile phase.

#### 2.3.3 LC-MS/MS Conditions

- LC System: Waters 2695 LC instrument or equivalent.[23]
- Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 2.1 mm, 3.5 μm).[23]
- Mobile Phase: Methanol/water/formic acid (e.g., 75:25:0.2, v/v/v) under isocratic conditions.
  [23]



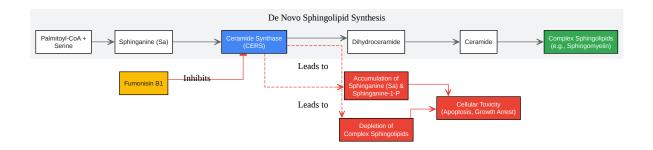
• Flow Rate: 0.2 mL/min.[23]

Injection Volume: 10 μL.[23]

- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[25]
- Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic precursor and product ions for FB1 (e.g., precursor ion [M+H]<sup>+</sup> at m/z 722.5).

#### **Mechanism of Action: Inhibition of Ceramide Synthase**

Fumonisin B1's primary mechanism of toxicity is the competitive inhibition of the enzyme ceramide synthase (sphinganine N-acyltransferase).[3][20][26] This enzyme is crucial for the de novo biosynthesis of sphingolipids. By blocking this step, FB1 causes an accumulation of the upstream sphingoid bases, sphinganine (Sa) and sphingosine (So), and their 1-phosphate derivatives.[26] Concurrently, there is a depletion of complex sphingolipids. This disruption of sphingolipid metabolism perturbs numerous cellular processes, including cell growth, differentiation, and apoptosis, leading to the observed toxic effects.[26][27]



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Caption: Fumonisin B1 inhibits ceramide synthase, disrupting sphingolipid metabolism.



## Ochratoxin B (OTB)

Ochratoxin B is the non-chlorinated analogue of Ochratoxin A (OTA), a mycotoxin produced by several species of Aspergillus and Penicillium. While generally considered less toxic than OTA, OTB can still exert cytotoxic effects. It is a phenylalanine derivative formally condensed with a dihydroisocoumarin moiety.

### **Chemical Structure and Physicochemical Properties**

OTB's structure is similar to OTA but lacks the chlorine atom on the dihydroisocoumarin ring. This difference significantly impacts its toxicity and biological activity.

Table 5: Physicochemical Properties of Ochratoxin B

Property	Value	Reference(s)
Chemical Formula	C20H19NO6	-
Molar Mass	369.37 g/mol	-
Appearance	Crystalline solid	-
UV Fluorescence	Blue	-
CAS Number	4825-86-9	-

#### **Toxicity and Biological Effects**

Ochratoxin B has demonstrated cytotoxic effects on kidney and liver cells in vitro. However, its in vivo toxicity is considered minor compared to OTA due to its rapid metabolism and excretion. It has been shown to inhibit cell proliferation in human liver HepG2 cells.

Table 6: Acute Toxicity (LD50) of Ochratoxin B

Species	Route of Administration	LD <sub>50</sub> (mg/kg body weight)	Reference(s)
Mouse	Intraperitoneal	~49	-
Rat	Oral	>50	-



## Experimental Protocol: Analysis of Ochratoxin B in Wheat

This protocol describes a general procedure for the extraction and analysis of Ochratoxin B from wheat, often performed alongside OTA analysis.

#### 3.3.1 Sample Extraction

- Grind a representative wheat sample to a fine powder.
- To 20 g of the ground sample, add 30 mL of 2 M HCl and 50 mL of 0.4 M magnesium chloride solution. Homogenize the mixture.[28]
- Add 100 mL of toluene and shake vigorously for 60 minutes.
- Centrifuge the suspension to separate the layers.
- Collect 50 mL of the toluene supernatant for cleanup.

#### 3.3.2 Solid Phase Extraction (SPE) Cleanup

- Pass the 50 mL toluene extract through a preconditioned silica gel SPE column.[28]
- Wash the column sequentially with two 10 mL portions of hexane, 10 mL of toluene/acetone (95:5), and 5 mL of toluene.[28]
- Elute Ochratoxin B (along with OTA) with two 15 mL portions of toluene/acetic acid (9:1).[28]
- Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
- Reconstitute the residue in 1 mL of the HPLC mobile phase and filter through a 0.45 μm filter.

#### 3.3.3 HPLC-FLD Conditions

- HPLC System: Standard HPLC system with a fluorescence detector.
- Column: C18 reversed-phase column.







• Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a small percentage of acetic acid (e.g., acetonitrile:water:acetic acid, 57:41:2, v/v/v).

• Flow Rate: 1.0 mL/min.

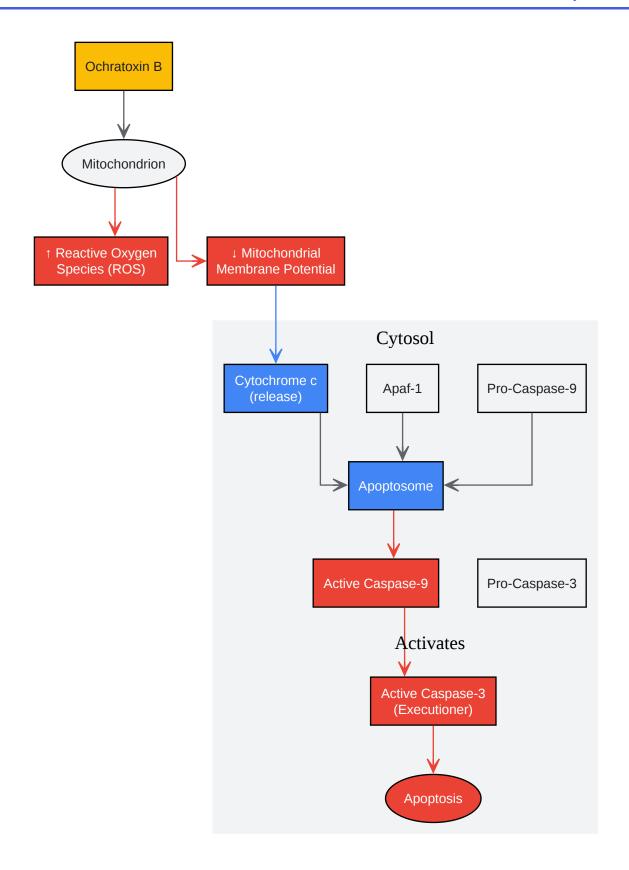
Injection Volume: 20 μL.

- Fluorescence Detector: Excitation wavelength of ~333 nm and an emission wavelength of ~460 nm.
- Quantification: Compare the peak area of the sample to a standard calibration curve of known Ochratoxin B concentrations.

## **Mechanism of Action: Induction of Apoptosis**

While less studied than OTA, Ochratoxin B is believed to share some mechanisms of toxicity, including the induction of apoptosis. Exposure to ochratoxins can trigger the mitochondrial (intrinsic) pathway of apoptosis. This involves the generation of reactive oxygen species (ROS), leading to oxidative stress, disruption of the mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), leading to programmed cell death.[29]





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Caption: Ochratoxin B-induced mitochondrion-dependent apoptosis pathway.



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#### References

- 1. mdpi.com [mdpi.com]
- 2. aokin.de [aokin.de]
- 3. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. device.report [device.report]
- 5. ibl-america.com [ibl-america.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hygiena.com [hygiena.com]
- 12. agilent.com [agilent.com]
- 13. nucleus.iaea.org [nucleus.iaea.org]
- 14. atlantis-press.com [atlantis-press.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Aflatoxin B1-induced DNA adduct formation and p53 mutations in CYP450-expressing human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aflatoxin B1 induces the transversion of G-->T in codon 249 of the p53 tumor suppressor gene in human hepatocytes PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Ochratoxin A (OTA), Ochratoxin B (OTB), T-2, and HT-2 Toxins in Wheat Grains, Wheat Flour, and Bread in Lebanon by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]



- 20. researchgate.net [researchgate.net]
- 21. vup.sk [vup.sk]
- 22. Rapid Determination of Fumonisins B1 and B2 in Corn by Liquid Chromatography— Tandem Mass Spectrometry with Ultrasonic Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. DETERMINATION OF FUMONISIN B1 AND B2 IN MAIZE MEAL BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY [cris.unibo.it]
- 25. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. youngin.com [youngin.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
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